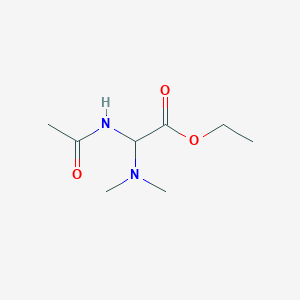

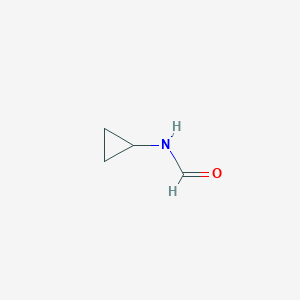

N-Cyclopropylformamide

説明

Synthesis and Characterization of Cyclopropane Derivatives

Synthesis Analysis

The synthesis of various cyclopropane derivatives has been a subject of interest due to their potential applications in medicinal chemistry. For instance, a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of N-methoxy-N-methylcyanoformamide was reported, which is a highly reactive reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones . Additionally, the design and enantioselective synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as potent NMDA receptor antagonists were based on the steric repulsion between adjacent substituents on a cyclopropane ring .

Molecular Structure Analysis

The molecular structure of these compounds often plays a crucial role in their biological activity. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . In another study, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited antiproliferative activity, was determined .

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives can be influenced by their conformational properties. For instance, the conformational restriction by repulsion between adjacent substituents on a cyclopropane ring was utilized in the synthesis of NMDA receptor antagonists . The Dimroth reaction and amidation were employed in a two-step synthesis process for the creation of a 1H-1,2,3-triazole-4-carboxamide library for anticancer activity screening .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives, such as N-cyclopropylformamide, have been studied using microwave spectroscopy and quantum chemical calculations. The study revealed the existence of cis and trans isomers with different conformational properties and energy levels . The biological evaluation of synthesized cyclohexenone derivatives also included screening for antimicrobial activities, indicating the importance of these properties in drug development .

科学的研究の応用

Structural Studies in Antitumor Activity

N-Cyclopropylformamide has been explored in structural studies focusing on antitumor activity. A study by Gate et al. (1986) investigated a series of derivatives of N-methylformamide, including analogues with cyclopropyl components, for their antitumor properties against ovarian sarcoma and lymphoma in mice.

Conformational Properties

The conformational properties of N-Cyclopropylformamide have been studied through microwave spectroscopy and quantum chemical calculations. Samdal et al. (2015) investigated both cis and trans forms of N-Cyclopropylformamide, examining rotamers about the amide bond, and provided insights into its molecular structure.

Exploration in Chemotherapy

N-Cyclopropylformamide derivatives, specifically N-methylformamide, have been examined for potential chemotherapy applications. Studies like the one by O'Dwyer et al. (1985) explored the use of N-methylformamide in clinical oncology, assessing its efficacy and tolerability in cancer patients.

Impact on Drug Transport and Resistance

The impact of N-Cyclopropylformamide derivatives on drug transport and resistance has been a subject of research. For instance, Calcabrini et al. (1997) studied how N-methylformamide affects the intracellular transport and efflux of doxorubicin, a chemotherapy drug, in melanoma cells.

Hepatotoxicity Investigations

The hepatotoxic properties of N-Cyclopropylformamide derivatives have been investigated. Whitby et al. (1984) examined the effects of N-methylformamide on liver mitochondria and microsomes, contributing to a better understanding of its hepatotoxic mechanisms.

Pharmacological Studies

General pharmacological studies, such as the one by Drews (2000), often reference N-Cyclopropylformamide derivatives like N-methylformamide, highlighting their role in the broader context of drug discovery and development.

特性

IUPAC Name |

N-cyclopropylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQVKAURKXXOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

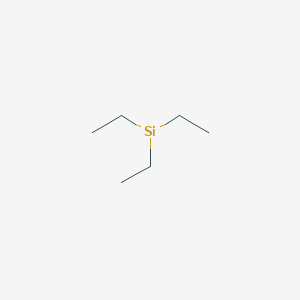

C1CC1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573112 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropylformamide | |

CAS RN |

58644-54-5 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)